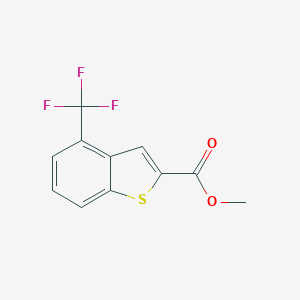

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Descripción general

Descripción

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group in this compound is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecule. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:

-

Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a variety of methods, including the cyclization of appropriate precursors. One common method involves the use of a Friedel-Crafts acylation reaction followed by cyclization.

-

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the use of a catalyst and specific reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

-

Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals.

Medicine: The compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.

Industry: In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the efficacy and stability of these products.

Mecanismo De Acción

The mechanism of action of Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, enhancing its biological activity. The benzothiophene core can interact with various proteins and nucleic acids, modulating their function and leading to specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the thiophene ring.

4-(Trifluoromethyl)benzothiophene: Similar but lacks the ester group.

Methyl 2-benzothiophene carboxylate: Similar but lacks the trifluoromethyl group.

Uniqueness

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the benzothiophene core. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group enhances the compound’s stability and biological activity, while the benzothiophene core provides a versatile scaffold for further modifications.

Actividad Biológica

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core, which is a fused ring structure that includes sulfur, along with a trifluoromethyl group that enhances its biological properties. The presence of the trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, making them more effective and longer-lasting in biological systems.

This compound interacts with specific molecular targets, influencing various biochemical pathways. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, leading to increased biological activity. The benzothiophene structure allows for interactions with proteins and nucleic acids, modulating their functions and contributing to the compound's therapeutic effects.

Anticholinesterase Activity

Recent studies have highlighted the potential of benzothiophene derivatives in inhibiting cholinesterases, enzymes involved in neurotransmission. In particular, compounds with similar scaffolds have shown promising inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related study reported IC50 values for various benzothiophene-chalcone hybrids, demonstrating their effectiveness as cholinesterase inhibitors .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 5f | 62.10 | - |

| 5h | - | 24.35 |

| Galantamine | 28.08 | - |

These results indicate that benzothiophene derivatives could be developed as potential treatments for neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission through cholinesterase inhibition.

Cytotoxicity and Cell Viability

The impact of this compound on cell viability has also been investigated. In SH-SY5Y neuroblastoma cells, compounds exhibiting potent cholinesterase inhibitory activity were tested for cytotoxic effects at varying concentrations (0, 30, 50, 100, and 200 μM). The results indicated that these compounds did not exhibit significant cytotoxicity at their IC50 concentrations, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

- Inhibition Studies : In a comparative analysis of various benzothiophene derivatives, this compound was evaluated alongside other compounds for its ability to inhibit cholinesterases effectively. The study revealed structure-activity relationships that could guide future modifications for enhanced efficacy .

- Pharmacokinetic Properties : The trifluoromethyl group has been shown to improve the lipophilicity of similar compounds, potentially enhancing their bioavailability and distribution in biological systems. This property is crucial for the development of effective therapeutic agents.

- Potential Therapeutic Applications : Given its structural characteristics and biological activities, this compound is being explored for applications beyond neuroprotection, including anti-inflammatory and anticancer activities. Its role as a building block in synthesizing more complex bioactive molecules further underscores its versatility in medicinal chemistry.

Propiedades

IUPAC Name |

methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-7(11(12,13)14)3-2-4-8(6)17-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBQKUYCGBJTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594800 | |

| Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-87-3 | |

| Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.